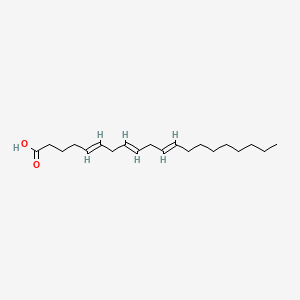
5,8,11-Eicosatrienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eicosa-5,8,11-trienoic acid is a long-chain fatty acid.
Aplicaciones Científicas De Investigación
Enhanced Production in Fungi
Enhanced production of 5,8,11-eicosatrienoic acid (Mead acid, 20:3ω9) was achieved using a mutant fungus, Mortierella alpina JT-180. This production was notably higher than the parent strain, attributed to enhanced Δ5 desaturation activity. The optimization of 20:3ω9 production was effectively achieved by adjusting glucose concentration and growth temperature in the culture medium (Sakuradani et al., 2002).
Synthesis from Oleic Acid
In mammals, this compound is synthesized from oleic acid during essential fatty acid deficiency (EFAD). The genes and pathways involved in this conversion were explored, indicating that Elovl5, Fads1, or Fads2 play crucial roles. This provides insights into the metabolic pathways of Mead acid synthesis (Ichi et al., 2014).
Involvement in Vascular Function
A study developed a method to quantify epoxyeicosatrienoic acids (EETs) and dihydroxyeicosatrienoic acids (DHETs) in human plasma, demonstrating their role in vascular endothelial function. This highlights the importance of these acids, including this compound, in vascular health and potential disease implications (Duflot et al., 2017).
Metabolic and Cellular Effects
Research on hepatocytes and HTC cells showed the uptake and metabolism of eicosa-8,11,14-trienoic acid. This study provided valuable insights into the metabolic pathways and cellular effects of eicosatrienoic acids in both normal and malignant cells (Marra et al., 2004).
Neuroprotective Effects
Eicosatrienoic acids, including this compound, exhibit neuroprotective effects. They contribute to various metabolic processes and their regulation affects neurological function. This emphasizes their potential therapeutic value in nervous system diseases (Wang et al., 2018).
Effects on Osteoblasts
This compound has been shown to suppress osteoblastic activity. This could have implications for clinical situations where bone formation needs to be regulated or inhibited (Hamazaki et al., 2009).
Propiedades
| 2751-14-6 | |
Fórmula molecular |
C20H34O2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
(5E,8E,11E)-icosa-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10,12-13,15-16H,2-8,11,14,17-19H2,1H3,(H,21,22)/b10-9+,13-12+,16-15+ |
Clave InChI |
UNSRRHDPHVZAHH-WYTUUNCASA-N |
SMILES isomérico |
CCCCCCCC/C=C/C/C=C/C/C=C/CCCC(=O)O |
SMILES |
CCCCCCCCC=CCC=CCC=CCCCC(=O)O |
SMILES canónico |
CCCCCCCCC=CCC=CCC=CCCCC(=O)O |
Sinónimos |
5,8,11-eicosatrienoic acid ETrA acid mead acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



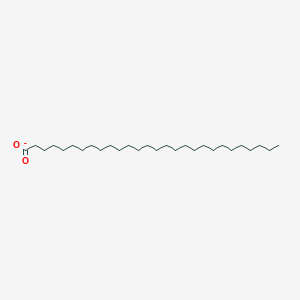

![1-[(4E)-6-chloro-4-hydroxyimino-2,3-dihydroquinolin-1-yl]propan-1-one](/img/structure/B1238102.png)
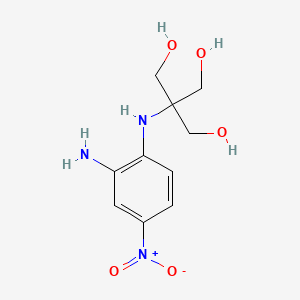
![2-{2-[4-(Acetyloxy)-3-ethoxy-2-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B1238105.png)



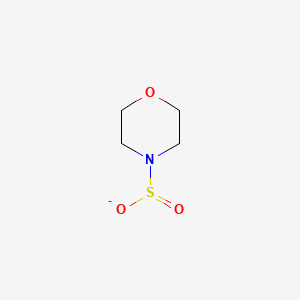
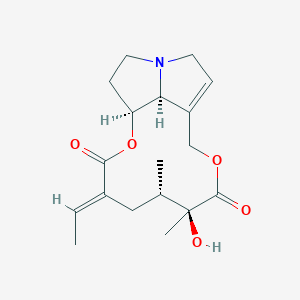
![(Z)-7-[(1R,2S,3S,5R)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6-thiabicyclo[3.1.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1238116.png)

![[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate](/img/structure/B1238118.png)
